(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride
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Overview
Description
(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride is a chemical compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a nitrophenyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzaldehyde and L-alanine.
Condensation Reaction: The first step involves a condensation reaction between 4-nitrobenzaldehyde and L-alanine in the presence of a suitable catalyst to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Electrophiles like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Acylated or sulfonylated products.
Scientific Research Applications
(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of neurological disorders.
Industry: It is used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the nitrophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylalanine: Similar structure but lacks the butanoic acid moiety.
4-Nitrophenylglycine: Similar structure but has a glycine backbone instead of butanoic acid.
Uniqueness
(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride is unique due to the presence of both an amino group and a nitrophenyl group on a butanoic acid backbone. This unique combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
Properties
IUPAC Name |
(3S)-3-amino-4-(4-nitrophenyl)butanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4.ClH/c11-8(6-10(13)14)5-7-1-3-9(4-2-7)12(15)16;/h1-4,8H,5-6,11H2,(H,13,14);1H/t8-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIIXVVGUXXORP-QRPNPIFTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CC(=O)O)N)[N+](=O)[O-].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](CC(=O)O)N)[N+](=O)[O-].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375838 |
Source
|
Record name | (3S)-3-Amino-4-(4-nitrophenyl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
270062-87-8 |
Source
|
Record name | (3S)-3-Amino-4-(4-nitrophenyl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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